1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol hydrochloride
Overview
Description
“1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol hydrochloride” is a chemical compound with the molecular formula C7H16ClNO . It is used in the synthesis of 1-aminomethyl-1-cyclohexanolarachidonylamide .
Synthesis Analysis
The synthesis of similar compounds has been described in various patents. For instance, a method of producing gabapentin (1-amino-methyl)-1-cyclohexaneacetic acid) from its hydrochloric salt in an anhydrous medium has been patented . Another patented process involves the reaction of a mixture of acetic anhydride/ammonium acetate with 1,1-cyclohexane-diacetic acid to yield 3,3-pentamethylene glutarimide .Chemical Reactions Analysis
Amines, such as “1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol hydrochloride”, can undergo various chemical reactions. For example, they can form imine derivatives when they react with aldehydes and ketones .Scientific Research Applications
Organic Synthesis and Catalysis
Chemical transformations utilizing similar cyclohexane derivatives showcase their importance in organic synthesis. For instance, asymmetric hydrovinylation reactions involving 1-vinylcycloalkenes demonstrate the utility of cyclohexane derivatives in achieving regio- and enantioselective synthesis, indicating potential application in the synthesis of complex organic molecules (Jordan P. Page & T. V. RajanBabu, 2012).
Polymer Science
Cyclohexane derivatives have been utilized in the synthesis of novel polymers with desirable properties. The creation of aromatic poly(bisbenzothiazole)s from monomers bearing the cyclohexane structure demonstrates their role in developing materials with good solubility and thermal stability, important for various industrial applications (Wei Huang, Hongjie Xu, & Jie Yin, 2006).
Material Science and Nanotechnology
In material science, cyclohexane derivatives contribute to the development of nanomaterials and their applications. For example, the generation of starch nanoparticles using ionic liquid-based microemulsion systems showcases the potential of cyclohexane derivatives in enhancing drug delivery systems (Xing Wang et al., 2016).
Medicinal Chemistry
While avoiding specifics on drug use and dosage, the structural manipulation of cyclohexane derivatives has been explored for creating new medicinal compounds. The synthesis and characterization of novel amino acid bearing Schiff base ligands derived from cyclohexane for antimicrobial and enzyme inhibition activities highlight their potential in drug development (M. Ikram et al., 2015).
Catalysis and Green Chemistry
Cyclohexane derivatives play a role in catalysis, particularly in green chemistry applications. The use of tert-butyl-substituted cyclohexa-1,4-dienes as isobutane equivalents in transfer hydro-tert-butylation of alkenes represents an innovative approach to incorporating tertiary alkyl groups into carbon frameworks, demonstrating the compound's utility in sustainable chemical synthesis (Sebastian Keess & M. Oestreich, 2017).
Safety And Hazards
properties
IUPAC Name |
1-(aminomethyl)-4-tert-butylcyclohexan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO.ClH/c1-10(2,3)9-4-6-11(13,8-12)7-5-9;/h9,13H,4-8,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUIOCMCKBHUQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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